牛磺去氧胆酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

牛磺脱氧胆酸是一种胆汁酸,具体来说是脱氧胆酸与牛磺酸的结合物。 它与牛磺鹅去氧胆酸和牛磺熊去氧胆酸是密切相关的异构体,它们具有相同的分子式和分子量 。这种化合物在脂类的乳化中起着重要作用,有助于消化和吸收膳食脂肪。

科学研究应用

牛磺脱氧胆酸在科学研究中具有广泛的应用:

化学: 用作各种化学反应和分析方法中的试剂。

生物学: 在研究脂质代谢和胆汁酸途径中发挥作用。

作用机制

牛磺脱氧胆酸通过多种机制发挥作用:

抗凋亡作用: 通过减少活性氧和使BAX失活来抑制线粒体固有凋亡途径,从而减少细胞色素c的释放.

内质网应激减少: 通过减少胱天蛋白酶12活性以及内质网的钙离子外流来减少内质网介导的应激.

胆固醇调节: 减少小肠中胆固醇的吸收,从而降低人体胆固醇含量.

类似化合物:

- 牛磺鹅去氧胆酸

- 牛磺熊去氧胆酸

- 牛磺胆酸

比较: 牛磺脱氧胆酸因其与牛磺酸的特定结合及其独特的分子结构而独一无二。虽然牛磺鹅去氧胆酸和牛磺熊去氧胆酸具有相同的分子式和分子量,但它们在羟基的位置和生物活性方面有所不同。 牛磺胆酸另一方面,具有不同的胆汁酸结合物,并表现出不同的生理功能 .

生化分析

Biochemical Properties

Taurodeoxycholic acid sodium salt plays a significant role in biochemical reactions. It is useful for the solubilization of lipids and membrane-bound proteins . It interacts with various biomolecules, including enzymes and proteins, and these interactions are crucial for its function . For instance, it has been demonstrated to stimulate chloride ion secretion through calcium-activated chloride ion channels and cystic fibrosis transmembrane conductance regulator (CFTR) in Calu-3 airway epithelial cell monolayers .

Cellular Effects

Taurodeoxycholic acid sodium salt exerts various effects on different types of cells and cellular processes. It influences cell function by regulating and inhibiting the apoptotic cascade, reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins . It also has the potential to resolve endoplasmic reticulum (ER) stress in intestinal epithelial cells .

Molecular Mechanism

The molecular mechanism of action of Taurodeoxycholic acid sodium salt involves modulation of endoplasmic reticulum (ER) stress and mitochondrial dysfunction pathways . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Taurodeoxycholic acid sodium salt vary with different dosages in animal models. It has shown important anti-apoptotic and neuroprotective activities in animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia

准备方法

合成路线和反应条件: 牛磺脱氧胆酸可以通过脱氧胆酸与牛磺酸的结合来合成。该反应通常涉及脱氧胆酸羧基的活化,然后在受控条件下与牛磺酸反应形成酰胺键。

工业生产方法: 牛磺脱氧胆酸的工业生产通常涉及微生物发酵过程。经过基因改造的大肠杆菌菌株可用于通过优化发酵条件生产牛磺脱氧胆酸。 这种方法对环境友好,可以实现大规模生产 .

反应类型:

氧化: 牛磺脱氧胆酸可以发生氧化反应,特别是在羟基处。

还原: 还原反应可以发生,特别是在羰基处。

取代: 取代反应可以在类固醇核的各个位置发生。

常用试剂和条件:

氧化剂: 高锰酸钾,三氧化铬。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,亲核试剂。

主要产物:

氧化产物: 具有改变的羟基的氧化衍生物。

还原产物: 具有修饰的羰基的还原衍生物。

取代产物: 具有不同官能团的取代衍生物。

相似化合物的比较

- Taurochenodeoxycholic Acid

- Tauroursodeoxycholic Acid

- Taurocholic Acid

Comparison: Taurodeoxycholic acid is unique due to its specific conjugation with taurine and its distinct molecular structure. While taurochenodeoxycholic acid and tauroursodeoxycholic acid share the same molecular formula and weight, they differ in their hydroxyl group positions and biological activities. Taurocholic acid, on the other hand, has a different bile acid conjugate and exhibits different physiological functions .

属性

CAS 编号 |

1180-95-6 |

|---|---|

分子式 |

C26H44NNaO6S |

分子量 |

521.7 g/mol |

IUPAC 名称 |

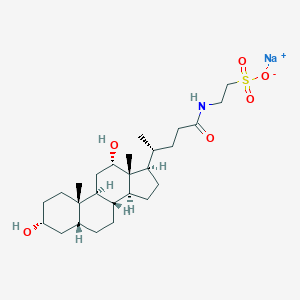

sodium;2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+;/m0./s1 |

InChI 键 |

YXHRQQJFKOHLAP-FONCZFQMSA-M |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

手性 SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |

规范 SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

熔点 |

204 - 208 °C |

Key on ui other cas no. |

1180-95-6 |

物理描述 |

Solid |

Pictograms |

Irritant |

溶解度 |

41 mg/mL |

同义词 |

Acid, Taurodeoxycholic Deoxycholate, Taurine Deoxycholyltaurine Sodium Taurodeoxycholate Taurine Deoxycholate Taurodeoxycholate Taurodeoxycholate, Sodium Taurodeoxycholic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Taurodeoxycholic acid sodium salt be used to modify graphene nanosheets for electrochemical applications?

A2: Yes, research demonstrates that Taurodeoxycholic acid sodium salt can functionalize graphene nanosheets. The "facial amphiphilic" structure of Taurodeoxycholic acid sodium salt enhances the dispersibility of the resulting composite (G-bile salts) in water. These G-bile salts can then be decorated with palladium nanoparticles to create effective electrochemical catalysts for reactions like formic acid oxidation. []

Q2: How can micellar electrokinetic capillary chromatography (MECC) be used to analyze Taurodeoxycholic acid sodium salt in complex mixtures?

A4: MECC proves to be a valuable technique for separating and quantifying Taurodeoxycholic acid sodium salt in mixtures containing other bile salts, like silymarin. By utilizing a specific buffer solution containing disodium tetraborate, Taurodeoxycholic acid sodium salt, and β-cyclodextrin, researchers achieved efficient separation. This method allows for accurate analysis of Taurodeoxycholic acid sodium salt in pharmaceutical preparations and herbal extracts. []

Q3: What is the impact of intestinal Hypoxia-inducible factor 1-alpha (HIF-1α) on bile acid profiles, including Taurodeoxycholic acid sodium salt, during cholestasis-induced liver injury?

A5: Research utilizing mice models with intestinal epithelial cell-specific deletion of Hif1a (Hif1aVKO) revealed a connection between intestinal HIF-1α signaling and bile acid metabolism during cholestasis. Compared to control mice, Hif1aVKO mice exhibited altered bile acid profiles in the liver, notably higher levels of Taurodeoxycholic acid sodium salt. These findings highlight the role of intestinal HIF-1α in regulating hepatic energy metabolism and bile acid composition during cholestasis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)